molecular formula C14H22BrN B1661973 4-Bromo-N,N-dibutylaniline CAS No. 53358-54-6

4-Bromo-N,N-dibutylaniline

Cat. No. B1661973
Key on ui cas rn: 53358-54-6
M. Wt: 284.23 g/mol
InChI Key: UUZAXCYJSHWGLA-UHFFFAOYSA-N
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Patent
US08586283B2

Procedure details

1-Bromobutane (41.1 g, 300 mmol), 4-bromoaniline (17.2 g, 100 mmol) and KOH (16.8 g, 300 mmol) were heated at reflux under nitrogen gas for about 18 hours. After cooling, the mixture was partitioned between water and hexane and the organic layer washed with water followed by brine. After drying over MgSO4 and filtering, the solvent was evaporated and the mixture distilled under reduced pressure. Distillate fractions collected between 25-100° C. and pressure of 360-210 mTorr contained a mixture of products and starting material. The fractions collected at 100-107° C. and 200 mTorr pressure afforded 12.1 g (43%) of pure product.
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH3:5].[Br:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1.[OH-].[K+]>>[CH2:2]([N:11]([CH2:2][CH2:3][CH2:4][CH3:5])[C:10]1[CH:12]=[CH:13][C:7]([Br:6])=[CH:8][CH:9]=1)[CH2:3][CH2:4][CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
41.1 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
17.2 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
16.8 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen gas for about 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between water and hexane
WASH
Type
WASH
Details
the organic layer washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the mixture distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
collected between 25-100° C.
ADDITION
Type
ADDITION
Details
a mixture of products
CUSTOM
Type
CUSTOM
Details
The fractions collected at 100-107° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(C1=CC=C(C=C1)Br)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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